N-[4-(benzylamino)phenyl]acetamide
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Overview
Description
N-[4-(benzylamino)phenyl]acetamide is an organic compound with the molecular formula C15H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzylamino group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzylamino)phenyl]acetamide typically involves the reaction of 4-nitroaniline with benzyl chloride to form N-benzyl-4-nitroaniline. This intermediate is then reduced to N-benzyl-4-aminophenylamine, which is subsequently acetylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of appropriate catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as nitro, amino, and hydroxyl derivatives.
Scientific Research Applications
N-[4-(benzylamino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-nitroaniline
- N-benzyl-4-aminophenylamine
- N-(4-benzylsulfamoyl-phenyl)acetamide
Uniqueness
N-[4-(benzylamino)phenyl]acetamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for research in various fields, including drug development and material science .
Properties
CAS No. |
110137-65-0 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-[4-(benzylamino)phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O/c1-12(18)17-15-9-7-14(8-10-15)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18) |
InChI Key |
BWJSXPFCLPAKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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